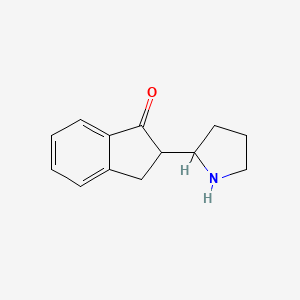
Ethyl 3-amino-4-(4-bromophenyl)butanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-4-(4-bromophenyl)butanoate hydrochloride is a chemical compound with the molecular formula C12H17BrClNO2. It is a derivative of butanoic acid, featuring an amino group and a bromophenyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-(4-bromophenyl)butanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with ethyl 4-bromophenylacetate and ethyl acetoacetate.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium ethoxide to form ethyl 3-amino-4-(4-bromophenyl)butanoate.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes:
Reaction Monitoring: Continuous monitoring of the reaction parameters such as temperature, pH, and concentration.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
Ethyl 3-amino-4-(4-bromophenyl)butanoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form primary amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Nitro derivatives or other oxidized forms.
Reduction Products: Primary amines or other reduced forms.
Hydrolysis Products: Carboxylic acids and alcohols.
科学的研究の応用
Ethyl 3-amino-4-(4-bromophenyl)butanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of Ethyl 3-amino-4-(4-bromophenyl)butanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Ethyl 3-amino-4-(4-bromophenyl)butanoate hydrochloride can be compared with other similar compounds such as:
Ethyl 3-amino-4-phenylbutanoate: Lacks the bromine atom, resulting in different reactivity and properties.
Ethyl 3-amino-4-(4-chlorophenyl)butanoate: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior.
Ethyl 3-amino-4-(4-fluorophenyl)butanoate: Contains a fluorine atom, which can significantly alter its reactivity and interactions.
These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of the bromine atom.
特性
分子式 |
C12H17BrClNO2 |
|---|---|
分子量 |
322.62 g/mol |
IUPAC名 |
ethyl 3-amino-4-(4-bromophenyl)butanoate;hydrochloride |
InChI |
InChI=1S/C12H16BrNO2.ClH/c1-2-16-12(15)8-11(14)7-9-3-5-10(13)6-4-9;/h3-6,11H,2,7-8,14H2,1H3;1H |
InChIキー |
PQVYWRJEMTZSHQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(CC1=CC=C(C=C1)Br)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


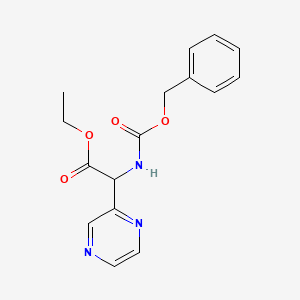
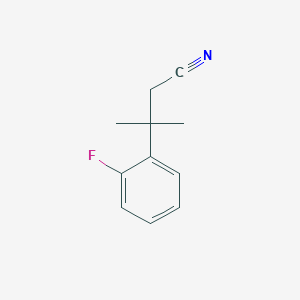

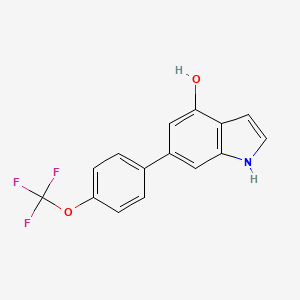
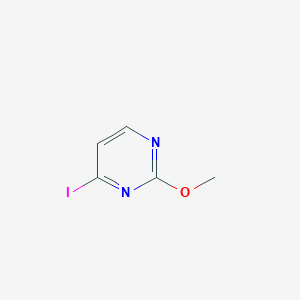
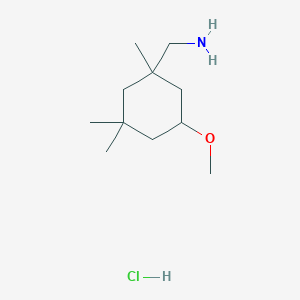
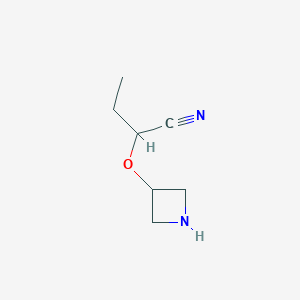
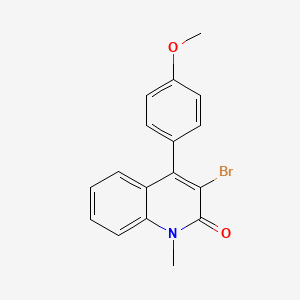
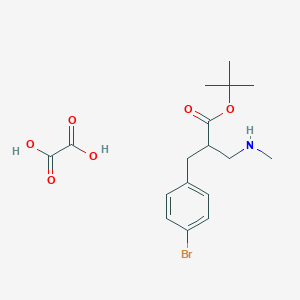

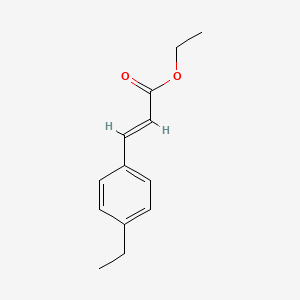
![3-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B15243354.png)
